molecular formula C16H18Cl2N2O2 B11536276 1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11536276
M. Wt: 341.2 g/mol
InChI Key: HDJWVMWGPJVYLB-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound. It features a pyrrolidine-2,5-dione core structure substituted with a 3,5-dichlorophenyl group and a 4-methylpiperidin-1-yl group. Compounds with similar structures are often studied for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,5-dichlorophenyl group: This step might involve a substitution reaction using a chlorinated benzene derivative.

    Attachment of the 4-methylpiperidin-1-yl group: This could be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: can be compared with other pyrrolidine-2,5-dione derivatives.

    3,5-Dichlorophenyl derivatives: Compounds with similar phenyl substitutions.

    Piperidine derivatives: Compounds with similar piperidine substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C16H18Cl2N2O2

Molecular Weight

341.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H18Cl2N2O2/c1-10-2-4-19(5-3-10)14-9-15(21)20(16(14)22)13-7-11(17)6-12(18)8-13/h6-8,10,14H,2-5,9H2,1H3

InChI Key

HDJWVMWGPJVYLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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